4-Chloro-2-(1,3-thiazol-5-YL)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chloropyrimidin-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3S/c8-6-1-2-10-7(11-6)5-3-9-4-12-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWZKIHRSOFWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)C2=CN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 2 1,3 Thiazol 5 Yl Pyrimidine and Its Structural Analogues
Strategies for Pyrimidine (B1678525) Ring Elaboration
The construction of the pyrimidine core is a critical aspect of the synthesis of 4-Chloro-2-(1,3-thiazol-5-YL)pyrimidine (B6272729). Methodologies for achieving this can be broadly categorized into the synthesis and subsequent modification of 2-chloropyrimidine (B141910) derivatives and the de novo construction of the pyrimidine ring through annulation reactions.
Synthesis of 2-Chloropyrimidine Derivatives
A common and effective strategy for synthesizing 4-chloro-substituted pyrimidines involves the initial formation of a corresponding hydroxypyrimidine (pyrimidinone), which is then converted to the chloro derivative. This transformation is a cornerstone in the synthesis of many pyrimidine-based compounds.
Direct chlorination is a widely employed method for the conversion of hydroxypyrimidines to their chloro counterparts. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. The reaction typically involves heating the hydroxypyrimidine substrate in the presence of POCl₃, often with a base such as pyridine (B92270) or a tertiary amine to neutralize the generated hydrochloric acid. nih.govacs.org
Recent advancements have focused on developing more environmentally benign and efficient chlorination protocols. Solvent-free methods using an equimolar amount of POCl₃ have been reported, offering high yields and simplifying the work-up procedure. nih.govnih.govrsc.orgillinois.edu These reactions are often carried out in a sealed reactor at elevated temperatures. nih.gov
Table 1: Examples of Direct Chlorination of Hydroxypyrimidines with POCl₃
| Substrate | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxypyrimidine | POCl₃, Pyridine | Sealed reactor, 160°C, 2h | >80 | nih.gov |
| 4-Hydroxypyrimidine | POCl₃, Pyridine | Sealed reactor, 160°C, 2h | >80 | nih.gov |
| 6-Amino-2-hydroxypyrimidine | POCl₃, Pyridine | Filtration | 83 | nih.gov |
| Uracil (Pyrimidine-2,4-diol) | POCl₃, Pyridine | Sealed reactor, 160°C, 2h | >80 | nih.gov |
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of 2-chloropyrimidine derivatives, one-pot procedures can involve the in situ formation of the pyrimidine ring followed by chlorination.
While direct one-pot syntheses of this compound are not extensively documented, analogous one-pot procedures for other chlorinated heterocycles provide a conceptual framework. For instance, the synthesis of chloropyridines from aminopyridines via diazotization has been achieved in a one-pot fashion. nih.gov This approach involves the in situ generation of a diazonium salt which is then displaced by a chloride ion. A similar strategy could potentially be adapted for the synthesis of chloropyrimidines from the corresponding aminopyrimidines.
Another relevant one-pot strategy involves the multicomponent synthesis of thiazole (B1198619) scaffolds incorporating a 2-chloropyrimidine moiety. In one such approach, an α-halo carbonyl compound bearing a 2-chloropyrimidine group reacts with thiosemicarbazide (B42300) and various anhydrides in the presence of a reusable nanoparticle catalyst to afford complex thiazole derivatives in a single step. acs.orgresearchgate.netwikipedia.org This demonstrates the feasibility of constructing intricate heterocyclic systems containing a pre-functionalized chloropyrimidine in a one-pot manner.
Pyrimidine Ring Annulation Reactions
Annulation reactions provide a powerful means of constructing the pyrimidine ring from acyclic precursors. These methods often involve the condensation of a three-carbon unit with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328).
The Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic and highly versatile method for the synthesis of dihydropyrimidinones. illinois.edutaylorandfrancis.comias.ac.inrsc.orgresearchgate.netosti.govresearchgate.net These dihydropyrimidinones can then be oxidized to the corresponding pyrimidines and further functionalized.
The reaction is typically catalyzed by an acid and can be adapted to produce a wide variety of substituted pyrimidines by varying the three core components. taylorandfrancis.comias.ac.in For the synthesis of a precursor to this compound, one could envision using thiazole-5-carbaldehyde as the aldehyde component in a Biginelli reaction.
Table 2: Examples of Biginelli Reaction Components and Conditions
| Aldehyde | β-Ketoester/Dicarbonyl | N-C-N Component | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde (B42025) | Ethyl acetoacetate | Urea | HCl | Reflux in Ethanol | Dihydropyrimidinone | taylorandfrancis.com |
| Aromatic Aldehydes | Ethyl acetoacetate | Thiourea | B(C₆F₅)₃ | Reflux in Ethanol | Dihydropyrimidinethione | rsc.org |
| Thiazole-5-carbaldehyde | Ethyl acetoacetate | Urea | Acid catalyst | N/A | Dihydropyrimidinone | (Hypothetical) |
| Aromatic Aldehydes | Phenylacetone | Urea/Thiourea | Base | N/A | Dihydropyrimidinone | ias.ac.in |
Modifications to the classical Biginelli reaction, such as using guanidine in place of urea, can lead to the formation of 2-aminopyrimidines. nih.gov These can then be converted to the desired 2-substituted pyrimidines.
Beyond the Biginelli reaction, other condensation reactions are widely used for the synthesis of the pyrimidine ring. The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to form a pyrimidine. researchgate.netnih.govresearchgate.net This method is particularly useful for introducing a substituent at the 2-position of the pyrimidine ring. To synthesize a precursor for the target molecule, thiazole-5-carboxamidine (B13624388) could be used as the amidine component.
Condensation reactions involving guanidine are also a very common route to 2-aminopyrimidines. acs.orgresearchgate.netresearchgate.netresearchgate.net Guanidine can react with a variety of β-dicarbonyl compounds, α,β-unsaturated ketones, or other suitable three-carbon synthons to form the pyrimidine ring. The resulting 2-aminopyrimidine (B69317) can then undergo further modifications, such as diazotization and substitution, to introduce other functionalities at the 2-position.
Strategies for 1,3-Thiazole Moiety Incorporation
The incorporation of the 1,3-thiazole moiety is a critical step in the synthesis of this compound and its analogues. Methodologies for constructing this heterocyclic system can be broadly categorized into two approaches: building the thiazole ring from acyclic precursors or introducing a pre-formed thiazol-5-yl substructure.
The de novo synthesis of the thiazole ring remains a cornerstone of heterocyclic chemistry, offering flexibility in accessing a wide range of substituted derivatives.
The Hantzsch thiazole synthesis, first described in 1887, is a prominent and versatile method for constructing the thiazole core. synarchive.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.comresearchgate.net The general mechanism proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and dehydration to yield the final thiazole ring.
The utility of this method has been demonstrated in various contexts, including one-pot, multi-component procedures that enhance efficiency. nih.gov For instance, a three-component reaction between a 3-(bromoacetyl) derivative, a thiourea, and a substituted benzaldehyde can be catalyzed by silica-supported tungstosilicic acid to produce Hantzsch thiazole derivatives in high yields (79-90%). nih.gov The conditions for Hantzsch synthesis can be varied to optimize outcomes, with studies exploring conventional heating as well as ultrasonic irradiation to facilitate the reaction. nih.govrsc.org
It has been shown that reaction conditions, particularly acidity, can influence the regioselectivity of the condensation, especially when using N-monosubstituted thioureas. rsc.org While reactions in neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively, conducting the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org
Table 1: Examples of Hantzsch Thiazole Synthesis Conditions
| Reactants | Catalyst/Solvent | Conditions | Product Type | Yield |
| α-Halogeno ketones, N-monosubstituted thioureas | 10M-HCl-EtOH (1:2) | 80 °C, 20 min | 2-Imino-2,3-dihydrothiazoles | Up to 73% |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | SiW.SiO2, ETOH/Water (50/50) | Conventional heating, 65 °C | Substituted Hantzsch thiazoles | 79-90% |
| Ring-substituted 2-bromoacetophenones, 1-substituted-2-thioureas | Glass microreactor, EOF | 70 °C | 2-Aminothiazoles | High conversion |
This class of reactions is the foundation of the Hantzsch synthesis and represents the most common strategy for forming the C-C-N-C-S backbone of the thiazole ring. researchgate.net The reaction involves the cyclocondensation between a component providing a C-C fragment (the α-halocarbonyl) and one providing the N-C-S fragment (the thioamide). nih.gov
The versatility of this approach allows for the synthesis of a wide array of thiazole derivatives by simply varying the substitution on the two primary reactants. For example, the reaction of ethyl 2-phenylthiocarbamoyl acetate (B1210297) with various α-bromoketones has been shown to yield corresponding dihydrothiazole derivatives. researchgate.net Similarly, chloroacetaldehyde (B151913) can be reacted with thioformamide (B92385) to produce the unsubstituted parent thiazole. pharmaguideline.com This fundamental transformation is a key step in building more complex molecules where the thiazole ring is subsequently attached to other heterocyclic systems like pyrimidine.
An alternative to de novo ring synthesis is the attachment of a pre-synthesized thiazole unit to the pyrimidine core. This strategy is particularly useful when the desired thiazole intermediate is readily available or when the conditions for thiazole formation are incompatible with the pyrimidine ring.
Thiazole-5-carboxylates serve as valuable intermediates for linking the thiazole moiety to other scaffolds. acs.org The synthesis of these intermediates often begins with a Hantzsch-type reaction. For instance, the reaction of ethyl 2-chloro-3-oxobutanoate with 1-methylthiourea in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. acs.org
Once formed, the carboxylate group can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with other molecules. In the context of pyrimidine synthesis, a thiazole derivative could potentially be elaborated into a building block suitable for condensation with a pyrimidine precursor, although direct coupling reactions are also common. The synthesis of various 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives highlights the utility of the carboxylate handle for creating amide linkages. mdpi.com
Introduction of the 1,3-Thiazol-5-yl Substructure
Strategic Functionalization and Derivatization of the Core Scaffold
Following the successful construction of the this compound core, subsequent functionalization and derivatization are crucial for creating diverse chemical libraries. The reactivity of the core scaffold offers several avenues for modification.
The chlorine atom at the C4 position of the pyrimidine ring is a prime site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents. For example, the 4-chloro group can be displaced by various amines (e.g., piperazine (B1678402), morpholine (B109124), or alkylamines) to generate libraries of 4-amino-2-(thiazol-5-yl)pyrimidine derivatives. mdpi.com This strategy was employed in the synthesis of N-(6-(4-ethylpiperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine and related compounds. mdpi.com
Functionalization can also be directed at the thiazole ring. While the thiazole ring is generally less reactive towards electrophiles than benzene, strategic placement of activating groups can facilitate substitution. pharmaguideline.com More commonly, modifications involve building upon substituents already present on the thiazole ring, which are introduced during the initial Hantzsch synthesis. acs.org Furthermore, the development of novel fused heterocyclic systems, such as 2H-thiazolo[4,5-d] researchgate.netrsc.orgnih.govtriazole, demonstrates that the thiazole ring can be a platform for further annulation reactions. rsc.org The sulfone moiety on a thiazole ring, for example, can act as a versatile reactive handle for SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.org
Amination Reactions on the Pyrimidine Core
The chlorine atom at the C4-position of the pyrimidine ring is a key functional handle for introducing diversity through nucleophilic aromatic substitution (SNAr) reactions. Amination, in particular, is a widely employed strategy to generate libraries of N-substituted analogues, which have shown significant biological activity. nih.gov
The reaction typically involves the displacement of the 4-chloro group with a primary or secondary amine. This transformation is often facilitated by a base and can be performed in various solvents. For instance, the synthesis of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are potent Aurora kinase inhibitors, relies on this key amination step. nih.gov The reaction conditions can be tailored based on the nucleophilicity and steric hindrance of the incoming amine. preprints.org In some cases, acid catalysis is employed to promote the amination of chloropyrimidines, particularly with less reactive anilines. preprints.org Studies have shown that the choice of solvent and the amount of acid can significantly influence the reaction rate and the formation of side products. preprints.org
Detailed research has explored the scope of this reaction with various substituted anilines and aliphatic amines, leading to the generation of compounds with diverse functionalities. acs.orgnih.gov For example, reacting the 4-chloro precursor with different phenylguanidines or anilines allows for the introduction of various substituents on the phenyl ring, which has been shown to be critical for modulating kinase selectivity and potency. acs.orgnih.gov
| Amine Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|
| N-m-tolyl-guanidine carbonate | NaOH, 2-methoxyethanol, 383 K, 21 h | N-(3-methylphenyl)-4-{4-methyl-2-[(3,4-dichlorophenyl)(methyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine | nih.gov |
| Substituted anilines | HCl (0.1 equiv.), Water | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | preprints.org |
| 4-morpholinoaniline | Not specified in abstract | 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | nih.gov |
| Secondary amines (e.g., piperazine derivatives) | DIPEA, DMSO, 110 °C, 2 h | N-(6-(piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | mdpi.com |
Introduction of Electrophilic and Nucleophilic Substituents
Beyond amination at the C4 position, the thiazolylpyrimidine scaffold allows for the introduction of a wide array of substituents through both nucleophilic and electrophilic reactions. The reactivity of the pyrimidine and thiazole rings can be exploited to achieve selective functionalization.
Nucleophilic substitution is not limited to the C4-chloro group. Other leaving groups can be installed and subsequently displaced. For example, the methylthio group has been shown to be labile and can be displaced by nucleophiles like cyanide or methoxide (B1231860) ions in related pyrimidine systems. rsc.org This provides an alternative route for introducing new functionalities. The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines serves as a platform for a variety of subsequent nucleophilic substitutions, highlighting the versatility of the chloropyrimidine intermediate. researchgate.netthieme.de
Electrophilic substitution can be used to modify the heterocyclic rings, although the electron-deficient nature of the pyrimidine ring can make such reactions challenging. However, functionalization can be achieved on the thiazole ring or on aryl substituents attached to the core structure. For instance, Friedel-Crafts acylation reactions have been used to introduce keto groups onto thiazole rings that are precursors to the final thiazolylpyrimidine structure. acs.org Halogenating agents like N-chlorosuccinimide (NCS) can be used to introduce chlorine atoms, further functionalizing the molecule for subsequent cross-coupling reactions or to modulate biological activity directly. acs.org
Masking and Deprotection Strategies in Multi-Step Synthesis
In the multi-step synthesis of complex this compound analogues, the use of protecting groups is often essential to prevent unwanted side reactions. acs.org Functional groups that might interfere with subsequent reaction steps, such as amino or hydroxyl groups, must be temporarily masked.
A notable example is found in the synthesis of 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines. acs.orgnih.gov In this pathway, a 2-methylamino group on the thiazole precursor was found to interfere with subsequent reactions. To circumvent this, the amino group was masked as a tert-butoxycarbonate (Boc) derivative. The Boc protecting group is stable to the conditions required for subsequent modifications, such as alkylation and enaminone formation. Once the desired modifications are complete, the Boc group can be cleanly removed under specific conditions, typically acidic, to reveal the free amino group without disturbing the rest of the molecule. This strategy ensures high yields and purity of the final product. acs.orgnih.gov The selection of a suitable protecting group is critical; it must be easy to introduce, stable to the reaction conditions, and easy to remove selectively.
| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|
| 2-Methylamino on thiazole | tert-butoxycarbonate (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O, DMAP | Acidic conditions (e.g., TFA) | acs.orgnih.gov |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of this compound and its analogues.
The formation of the pyrimidine ring itself can be significantly enhanced using microwave irradiation. acs.org The condensation reaction between an enaminone precursor and a phenylguanidine to form the 2-anilino-4-(thiazol-5-yl)pyrimidine core can be completed in 20–45 minutes under microwave heating, whereas conventional methods might require several hours of reflux. acs.orgnih.gov This rapid, controlled heating minimizes the formation of degradation byproducts.
Microwave assistance is not limited to the core ring formation. It has been broadly applied in the synthesis of various heterocyclic compounds, including pyridazine (B1198779) and triazole derivatives, demonstrating its versatility. nih.govresearchgate.net The key advantages include uniform heating, the ability to reach superheated temperatures in sealed vessels, and often, enhanced regioselectivity. researchgate.net These features make microwave synthesis a highly attractive and eco-friendly methodology for the rapid generation of compound libraries for drug discovery programs. nih.gov
Structure Activity Relationship Sar Elucidation of 4 Chloro 2 1,3 Thiazol 5 Yl Pyrimidine Derivatives
Influence of Substituents on Biological Efficacy and Selectivity
The biological activity of 4-Chloro-2-(1,3-thiazol-5-YL)pyrimidine (B6272729) derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and thiazole (B1198619) moieties. Strategic modifications at key positions can modulate potency, selectivity, and pharmacokinetic properties.
Role of Halogenation (e.g., Chlorine at C-4 Pyrimidine) in Activity Modulation
The chlorine atom at the C-4 position of the pyrimidine ring is a critical feature that significantly modulates the biological activity of this compound derivatives. This halogen serves as a key reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups to explore the chemical space and optimize biological activity.
In the synthesis of 2,4-disubstituted pyrimidine derivatives, the chlorine at the C-4 position is generally more reactive than a chlorine at the C-2 position. acs.orgguidechem.com This differential reactivity allows for regioselective substitution, where various amines, heteroaromatics, or phenolic nucleophiles can be introduced at the C-4 position while retaining the chlorine at C-2 or allowing for its subsequent modification. acs.org This synthetic handle is pivotal in building libraries of compounds for SAR studies.
Impact of Variations at the C-2 Position of the Pyrimidine Ring (e.g., Anilino vs. Chloro)
Variations at the C-2 position of the pyrimidine ring have a profound impact on the biological activity of thiazolylpyrimidine derivatives, with the comparison between a chloro and an anilino substituent being particularly noteworthy. The chloro group at C-2 acts as a versatile synthetic intermediate, often being displaced by various nucleophiles to generate a diverse range of analogues. acs.orgnih.gov However, its retention can also be crucial for activity in certain contexts.
The introduction of an anilino group at the C-2 position has been extensively studied and has led to the discovery of potent inhibitors of various kinases. nih.gov The anilino moiety can participate in crucial hydrogen bonding interactions with the hinge region of kinase domains, a common binding motif for ATP-competitive inhibitors. The phenyl ring of the anilino group can be further substituted to probe for additional interactions in the active site, thereby enhancing potency and selectivity.
Previous structure-activity relationship (SAR) studies on 2-anilino-4-(thiazol-5-yl)pyrimidine series revealed that the phenyl group significantly improved potency. Furthermore, electron-withdrawing substituents at the meta- or para-position of the phenyl group enhanced CDK2 activity, whereas substitution at the ortho-position significantly reduced CDK2 inhibition.
While direct comparative biological data for this compound versus a 2-anilino counterpart is not extensively documented in publicly available literature, the chemical reactivity principles of 2,4-dichloropyrimidines provide valuable insights. The chlorine at the C-4 position is more susceptible to nucleophilic attack than the one at C-2. acs.orgguidechem.com This allows for the selective introduction of an anilino group at the C-4 position, and subsequent modifications at C-2 can be explored. The choice between retaining the 2-chloro group or replacing it with an anilino or other moiety is a critical decision in the design of new derivatives, depending on the desired target and the specific interactions to be achieved.
Steric and Electronic Effects of Substituents on the 1,3-Thiazole Moiety
Substituents on the 1,3-thiazole ring play a crucial role in modulating the biological activity of this compound derivatives through a combination of steric and electronic effects. The thiazole ring itself is an important pharmacophore, and modifications to its structure can fine-tune the interaction of the molecule with its biological target.
Electronic Effects: The electronic properties of substituents on the thiazole ring, whether they are electron-donating or electron-withdrawing, can influence the electron density of the entire molecule. This, in turn, can affect its ability to form hydrogen bonds, engage in pi-stacking interactions, or participate in other non-covalent interactions with the target protein. For example, the introduction of electron-withdrawing groups on the phenyl ring of a thiazole moiety has been shown to impact the antifungal activity of certain compounds.
In the context of 2-anilino-4-(thiazol-5-yl)pyrimidines, it was found that the introduction of amino functions at the C2-position of the thiazole ring, in the context of either meta- or para-substituted anilines at the C2-pyrimidine ring, resulted in a significant increase in inhibitory activity against both CDK2 and CDK9.
Significance of C-5 Substitutions on the Pyrimidine Core for Potency and Selectivity
Substitutions at the C-5 position of the pyrimidine core have been shown to be of paramount importance for modulating the potency and selectivity of this compound derivatives. This position is often solvent-exposed in kinase binding sites, providing an opportunity to introduce a variety of functional groups that can form additional interactions and enhance the compound's pharmacological profile.
In a study of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK9 inhibitors, the introduction of a carbonitrile group at the C-5 position of the pyrimidine ring resulted in a compound with similar potency and selectivity to the unsubstituted analog. acs.org Both compounds potently inhibited CDK9, CDK1, and CDK2. However, replacing the C-5 carbonitrile with a hydroxyl group led to a significant loss of inhibitory activity against CDK9 and CDK1, and abolished activity against CDK2 and CDK7. acs.org This highlights the critical role of the C-5 substituent in determining the inhibitory profile.
| C-5 Substituent | Target | Activity | Reference |
| Hydrogen | CDK9, CDK1, CDK2 | Potent | acs.org |
| Carbonitrile | CDK9, CDK1, CDK2 | Potent | acs.org |
| Hydroxyl | CDK9, CDK1, CDK2, CDK7 | Significant loss of activity | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For this compound derivatives, QSAR approaches can provide valuable insights into the key molecular features that govern their efficacy and selectivity, thereby guiding the design of new, more potent analogues.
While specific QSAR studies exclusively focused on this compound were not prominently found in the searched literature, QSAR analyses of structurally related pyrimidine and thiazole derivatives have been reported. These studies often employ a variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, to build a mathematical model that can predict the biological activity of new compounds.
For instance, a QSAR study on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives as antioxidants revealed that a combination of 2D and 3D molecular descriptors, including those related to hydrophilicity, molecular distance, and electronic density, were crucial for enhancing antioxidant activity. acs.org Similarly, a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives as anticancer agents highlighted the importance of steric and electrostatic fields in determining their biological activity. nih.gov These findings suggest that a similar approach could be applied to this compound derivatives to identify the key structural requirements for a desired biological effect.
A typical QSAR workflow for this class of compounds would involve:
Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to develop a QSAR model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the developed model would be rigorously validated using internal and external validation techniques.
The resulting QSAR model could then be used to predict the activity of virtual compounds, prioritize synthetic efforts, and provide a deeper understanding of the structure-activity relationships within this chemical series.
Conformational Analysis and its Correlation with Biological Profiles
Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements, is a critical component in understanding the biological profiles of this compound derivatives. The specific conformation that a molecule adopts when binding to its biological target is a key determinant of its activity.
The flexibility of the this compound scaffold arises from the rotatable bonds connecting the pyrimidine and thiazole rings, as well as any substituents attached to these rings. The preferred conformation of the molecule in solution may not be the same as its bioactive conformation in the binding site of a protein. Therefore, understanding the conformational preferences and the energy barriers between different conformations is essential for rational drug design.
Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational space of these derivatives and identify low-energy conformers. These studies can reveal how different substituents influence the preferred three-dimensional structure of the molecule. For example, bulky substituents may restrict the rotation around certain bonds, locking the molecule into a specific conformation that may be either favorable or unfavorable for binding to the target.
X-ray crystallography of ligand-protein complexes provides invaluable experimental data on the bioactive conformation of these molecules. For instance, crystal structures of 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors bound to cyclin-dependent kinases (CDKs) have provided insights into their binding modes and have been used to rationalize the observed SAR. These studies often reveal that the molecule adopts a specific, low-energy conformation that maximizes favorable interactions with the amino acid residues in the active site.
By correlating the conformational properties of this compound derivatives with their biological activities, researchers can develop a more comprehensive understanding of the SAR. This knowledge can then be used to design new molecules with improved potency and selectivity by favoring the adoption of the bioactive conformation.
Biological Target Engagement and Functional Profiling of 4 Chloro 2 1,3 Thiazol 5 Yl Pyrimidine Analogues
Cyclin-Dependent Kinase (CDK) Inhibition
The 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold is a well-established pharmacophore for the development of ATP-competitive CDK inhibitors. nih.govacs.org Initial exploration of this class identified compounds with potent but broad inhibitory activity across multiple CDKs, including those that regulate the cell cycle and transcription. nih.govacs.org Subsequent medicinal chemistry efforts focused on modifying the core structure, particularly at the C5-position of the pyrimidine (B1678525) ring, to enhance potency and achieve greater selectivity for specific CDK family members. nih.govacs.org
Potency and Selectivity Profiles for CDK9
A significant breakthrough in the development of 2-(1,3-thiazol-5-YL)pyrimidine analogues was the discovery of compounds with high potency and selectivity for CDK9. nih.govacs.org CDK9, in complex with its cyclin T partner, forms the core of the positive transcription elongation factor b (P-TEFb), a crucial regulator of transcriptional elongation. acs.orgcardiff.ac.uk
Structure-activity relationship (SAR) studies demonstrated that substitutions on the pyrimidine and aniline (B41778) rings dramatically influence CDK9 affinity. acs.org One of the most potent and selective analogues developed is a compound referred to in the literature as 12u , a 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidine. This compound inhibits CDK9 with an IC₅₀ value of 7 nM and demonstrates over 80-fold selectivity for CDK9 compared to the cell cycle kinase CDK2. nih.govacs.orgacs.org The introduction of a carbonitrile group at the C5-position of the pyrimidine core, in combination with specific substitutions on the aniline moiety, was found to be critical for achieving this high degree of selectivity. nih.gov X-ray crystal structures of these inhibitors in complex with both CDK9 and CDK2 have provided a structural basis for understanding this selectivity, which appears to arise from the relative malleability of the CDK9 active site rather than the formation of unique, specific polar contacts. nih.govcardiff.ac.uk
Below is a data table summarizing the inhibitory constants (Kᵢ) of representative 2-anilino-4-(thiazol-5-yl)pyrimidine analogues against various cyclin-dependent kinases, illustrating the impact of substitutions on potency and selectivity.
| Compound | R' (Pyrimidine C5) | R (Aniline) | CDK9 Kᵢ (nM) | CDK1 Kᵢ (nM) | CDK2 Kᵢ (nM) | CDK7 Kᵢ (nM) |
| Ia | H | m-NO₂ | 1 | 2 | 2 | 110 |
| 12a | CN | m-NO₂ | 2 | 6 | 6 | 130 |
| 12u | CN | p-SO₂NHMe | 4 | 240 | >1000 | >1000 |
Data sourced from the Journal of Medicinal Chemistry. nih.govacs.org
Inhibition of Cell Cycle Regulating CDKs (e.g., CDK2)
While the optimization of the 4-(thiazol-5-yl)pyrimidine scaffold has led to highly selective CDK9 inhibitors, earlier analogues were identified as potent inhibitors of cell cycle-regulating CDKs, particularly CDK2. nih.govacs.org The initial lead compounds in this series often displayed pan-CDK inhibitory profiles, potently targeting CDK1, CDK2, and CDK9 with Kᵢ values in the low nanomolar range. nih.govacs.org
For example, compound Ia , the unsubstituted parent compound at the C5-pyrimidine position, is a highly potent pan-CDK inhibitor, targeting CDK9, CDK1, and CDK2 with Kᵢ values of 1 nM, 2 nM, and 2 nM, respectively. nih.govacs.org This cross-reactivity highlights the structural homology within the ATP-binding pockets of different CDK family members. The strategic goal of subsequent research was to diminish this activity against cell cycle CDKs to create more specific transcriptional inhibitors. This was successfully achieved with compounds like 12u , which exhibits a Kᵢ for CDK9 of 4 nM but has negligible activity against CDK2 (Kᵢ >1000 nM). nih.gov This demonstrates that specific modifications to the scaffold can effectively discriminate between the active sites of transcriptional and cell cycle CDKs. nih.govacs.org
Cellular Mechanisms of Action in Cancer Cells
The anticancer activity of 4-(thiazol-5-yl)pyrimidine analogues stems directly from their inhibition of CDK9. By targeting this key transcriptional kinase, these compounds initiate a cascade of cellular events that are particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of survival-related genes. nih.govacs.orgacs.org
CDK9 is the kinase subunit of P-TEFb, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). nih.gov This phosphorylation event is essential for releasing RNAPII from promoter-proximal pausing and enabling productive transcriptional elongation. mdpi.com Selective CDK9 inhibitors based on the 4-(thiazol-5-yl)pyrimidine scaffold, such as compound 12u , have been shown to effectively inhibit this process in cancer cells. nih.govacs.org By preventing RNAPII CTD phosphorylation, these compounds block the transcription of a large number of genes, particularly those with short-lived mRNA transcripts. nih.gov
A critical consequence of inhibiting CDK9-mediated transcription is the rapid depletion of antiapoptotic proteins, which are often characterized by their short half-lives. nih.govacs.org Cancer cells frequently rely on the sustained high-level expression of these proteins to evade programmed cell death (apoptosis). acs.org The myeloid cell leukemia-1 (Mcl-1) protein is a key antiapoptotic member of the Bcl-2 family whose transcription is highly dependent on CDK9 activity. acs.orgnih.gov Treatment of cancer cells with potent 4-(thiazol-5-yl)pyrimidine-based CDK9 inhibitors leads to a significant reduction in Mcl-1 protein levels. nih.govacs.orgacs.org This downregulation removes a critical brake on the apoptotic machinery, sensitizing the cancer cells to death signals.
The dual effect of inhibiting general transcription and specifically downregulating key survival proteins like Mcl-1 culminates in the induction of apoptosis. nih.govacs.org By reinstating the apoptotic process, these CDK9 inhibitors demonstrate potent anticancer activity. acs.org Studies have shown that treatment with compounds such as 12u triggers apoptosis in various human cancer cell lines. nih.govacs.org This proapoptotic effect has been observed to be particularly potent in hematological malignancies like chronic lymphocytic leukemia (CLL), where cancer cells are exquisitely dependent on Mcl-1 for survival. nih.govacs.org
Enzyme Inhibition Beyond CDKs
While the inhibitory effects of thiazolylpyrimidine derivatives on CDKs are prominent, their activity extends to other crucial enzyme systems. acs.org The structural characteristics of the thiazole (B1198619) and pyrimidine rings allow for interactions with the active sites of various enzymes, leading to modulation of their catalytic functions.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.gov Inhibition of NAPE-PLD presents a therapeutic strategy for modulating NAE signaling. Research into pyrimidine-based inhibitors has led to the development of potent and selective NAPE-PLD inhibitors.
A notable example is the development of pyrimidine-4-carboxamides, which led to the identification of LEI-401, a nanomolar potent inhibitor with drug-like properties. nih.gov The structure-activity relationship (SAR) studies of this series revealed that specific substitutions on the pyrimidine ring are crucial for potent inhibition. For instance, replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine and a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine significantly increased inhibitory potency and improved physicochemical properties. nih.gov While not direct analogues of 4-chloro-2-(1,3-thiazol-5-YL)pyrimidine (B6272729), these findings highlight the potential of the pyrimidine core to serve as a scaffold for potent NAPE-PLD inhibitors.
Furthermore, studies on plant-derived NAEs have shown they can act as potent inhibitors of PLDα, a specific isoform of phospholipase D. The inhibitory activity of these NAEs was found to increase with decreasing acyl chain length and degree of unsaturation. nih.gov For example, N-lauroylethanolamine and N-myristoylethanolamine demonstrated submicromolar IC50 values against recombinant castor bean PLDα. nih.gov This suggests a potential feedback mechanism where the products of certain PLD isoforms can regulate the activity of others. nih.gov
The heterocyclic nature of thiazolylpyrimidines and related structures facilitates various types of interactions with enzyme active sites, leading to inhibition. These mechanisms can be broadly categorized as competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate. youtube.com
Competitive Inhibition : Many heterocyclic inhibitors are designed as substrate analogues. They bind to the enzyme's active site, directly competing with the natural substrate. This type of inhibition is often reversible, and its effect can be overcome by increasing the substrate concentration. youtube.com For example, methotrexate, a folic acid analogue, competitively inhibits dihydrofolate reductase, an enzyme crucial for nucleotide synthesis. youtube.com
Non-Competitive Inhibition : In this mechanism, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. youtube.com
Irreversible Inhibition : Some inhibitors form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. Penicillin, for example, irreversibly inhibits an enzyme involved in bacterial cell wall synthesis through a mechanism known as suicide inhibition. youtube.com
Studies on various pyrimidine derivatives have demonstrated their ability to inhibit a range of metabolic enzymes. For instance, novel synthesized pyrimidine derivatives have shown effective inhibition against human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR) with Ki values in the nanomolar range for several of these enzymes. researchgate.net Similarly, derivatives of the antidiabetic drug sitagliptin (B1680988) have been evaluated for their inhibitory effects on α-amylase and α-glucosidase. nih.gov These examples underscore the versatility of the pyrimidine scaffold in designing inhibitors for diverse enzymatic targets.
Antiproliferative and Antitumor Activities
The thiazolopyrimidine core is a well-established pharmacophore in the development of anticancer agents, largely due to its structural similarity to purines, which allows these compounds to interfere with nucleic acid synthesis and other cellular processes. nih.gov
Numerous studies have reported the synthesis and evaluation of thiazolo[4,5-d]pyrimidine (B1250722) and related derivatives for their antiproliferative activity against various human cancer cell lines. For example, a series of novel isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives showed potent antitumor activity against human breast cancer (MCF-7), human cervical cancer (HeLa), and human liver cancer (HepG2) cells. nih.gov One of the most active compounds, 4i, exhibited IC50 values of 0.33 µM, 0.52 µM, and 3.09 µM against MCF-7, HeLa, and HepG2 cells, respectively. Its mechanism was linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and alteration of the mitochondrial membrane potential. nih.gov
Another study focused on new 7-chloro-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. mdpi.com Compound 3b from this series, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active, showing significant antitumor properties when screened against the NCI-60 panel of human tumor cell lines. mdpi.com The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis and arrest the cell cycle. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the proliferation of colorectal cancer HCT116 cells by inducing apoptosis, arresting the cell cycle in the G2/M phase, and suppressing the MEK/ERK signaling pathway. farmaceut.org
The table below summarizes the antiproliferative activity of selected thiazolylpyrimidine analogues and related heterocyclic compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 4i (isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative) | MCF-7 (Breast) | 0.33 | nih.gov |
| HeLa (Cervical) | 0.52 | nih.gov | |
| HepG2 (Liver) | 3.09 | nih.gov | |
| Compound 35 (thiazolopyrimidine derivative) | NCI-60 Panel Average | GI50: 1.07 | nih.gov |
| Compound 3b (7-chloro-thiazolo[4,5-d]pyrimidine derivative) | NCI-60 Panel | Showed broad antitumor properties at GI50, TGI, and LC50 levels. | mdpi.com |
| Compound 4 (4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative) | HCT116 (Colorectal) | 8.04 | farmaceut.org |
| Compound 6h (4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogue) | SNB-19 (CNS) | PGI: 65.12% at 10 µM | mdpi.com |
| NCI-H460 (Lung) | PGI: 55.61% at 10 µM | mdpi.com |
IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition. PGI: Percent Growth Inhibition.
Antimicrobial Activity Evaluation
In addition to their anticancer properties, heterocyclic compounds containing thiazole and pyrimidine rings have been investigated for their potential as antimicrobial agents. The emergence of drug-resistant microbial strains necessitates the development of new anti-infective drugs, and these scaffolds have shown promise.
Analogues and related heterocyclic systems have demonstrated activity against a range of bacterial pathogens. For example, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were tested for their antibacterial efficacy. mdpi.com Compound 6c from this series, 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, was particularly effective, showing activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria with Minimum Inhibitory Concentrations (MICs) of 8 µg/mL. mdpi.com
Other related structures, such as 2,5-disubstituted-4-thiazolidinones, have also been synthesized and evaluated. While one study reported promising antibacterial activity but no antifungal effects, it highlighted that the presence of both chloro and fluoro groups on the phenylimino moiety at position-2 influenced the antibacterial spectrum. researchgate.net Another study on 1,3,4-thiadiazole (B1197879) derivatives reported moderate to effective inhibition against Escherichia coli, Klebsiella SPP, Staphylococcus aureus, and Streptococcus SPP. researchgate.net Furthermore, novel nih.govmdpi.comresearchgate.netThiadiazole[3,2-a]pyrimidin-5-ones have been identified as promising agents against bacterial biofilms, which are notoriously difficult to eradicate. nih.gov
The table below presents the antibacterial activity of selected related compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 6c (4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogue) | E. coli | 8 | 17.0 ± 0.40 | mdpi.com |
| P. aeruginosa | 8 | 17.0 ± 0.15 | mdpi.com | |
| S. aureus | 8 | 17.0 ± 0.25 | mdpi.com | |
| B. subtilis | 8 | 17.0 ± 0.20 | mdpi.com | |
| Ciprofloxacin (Standard) | E. coli, P. aeruginosa, S. aureus, B. subtilis | 4 | N/A | mdpi.com |
MIC: Minimum Inhibitory Concentration.
The evaluation of thiazolylpyrimidine analogues for antifungal activity has yielded more varied results. While many studies focus on antibacterial and anticancer properties, some have included fungal pathogens in their screening panels.
For instance, a study on 1,3,4-thiadiazole derivatives tested their synthesized compounds against Candida albicans, a common opportunistic fungal pathogen, and reported moderate to effective inhibitory activity. researchgate.net Similarly, research on novel nih.govmdpi.comresearchgate.netThiadiazole[3,2-a]pyrimidin-5-ones showed that compound 8j exhibited remarkable dispersal activity against preformed biofilms of Candida albicans. nih.gov However, another study investigating 2,5-disubstituted-4-thiazolidinones found no significant antifungal activity against C. albicans for the compounds they synthesized. researchgate.net This variability suggests that specific structural features are critical for conferring antifungal properties to these heterocyclic scaffolds.
Computational and Spectroscopic Investigation of 4 Chloro 2 1,3 Thiazol 5 Yl Pyrimidine and Analogues
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking simulations are powerful computational tools used to predict the preferred orientation of a ligand when bound to a target protein. For 4-Chloro-2-(1,3-thiazol-5-YL)pyrimidine (B6272729) and its analogues, these studies have been instrumental in understanding their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, which are crucial in cell cycle regulation and transcription. acs.orgnih.govacs.org
Molecular docking studies on analogues, specifically 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, have been performed to elucidate their binding modes within the ATP-binding pocket of CDK9. nih.gov These simulations often utilize crystal structures of CDK9 in complex with similar inhibitors, such as the one deposited in the Protein Data Bank (PDB) with code 4BCF. nih.gov
The predicted binding mode shows that the pyrimidine (B1678525) core of the inhibitor is sandwiched between key amino acid residues. nih.gov The thiazole-pyrimidine scaffold orients itself to form critical interactions within the active site. nih.gov For instance, analogues of the 2-anilino-4-(thiazol-5-yl)pyrimidine series demonstrate a consistent binding pattern where the pyrimidine ring engages with the hinge region of the kinase, a characteristic interaction for many ATP-competitive kinase inhibitors. nih.govnih.gov X-ray crystal structures of a highly selective analogue, compound 12u, bound to both CDK9 and CDK2 have provided significant insights into these binding modes and the structural basis for selectivity. acs.orgacs.org
The interaction between the thiazolylpyrimidine scaffold and the CDK9 active site is stabilized by a network of hydrogen bonds and hydrophobic interactions. nih.gov The N3-pyrrolo[2,3-d]pyrimidine of an analogue accepts a hydrogen bond from the peptide nitrogen of Cys106 in the hinge region, while the C2-NH group donates a hydrogen bond to the carbonyl of the same Cys106 residue. nih.gov The pyrimidine ring itself is positioned between Ala46 and Leu156 through hydrophobic interactions. nih.gov Furthermore, the pyrimidine ring makes contact with the gatekeeper residue, Phe105. nih.gov Additional van der Waals interactions are formed with other hydrophobic residues within the active site. nih.gov In some derivatives, functional groups like a sulphonamide group can form extra hydrogen bonds, for example with Ile25, further anchoring the ligand. nih.gov
| Interaction Type | Interacting Residue (CDK9) | Ligand Moiety Involved |
|---|---|---|
| Hydrogen Bond Acceptor | Cys106 (Hinge Region) | Pyrimidine Core |
| Hydrogen Bond Donor | Cys106 (Hinge Region) | Amine Linker |
| Hydrophobic Interaction | Ala46 | Pyrimidine Core |
| Hydrophobic Interaction | Leu156 | Pyrimidine Core |
| π–π Interaction | Phe105 (Gatekeeper) | Pyrimidine Ring |
| Hydrogen Bond | Ile25 | Substituent Group (e.g., Sulphonamide) |
Insights from molecular docking and X-ray crystallography have been pivotal in the structure-guided design of more potent and selective CDK9 inhibitors based on the 4-(thiazol-5-yl)pyrimidine scaffold. acs.orgnih.gov A key challenge has been achieving selectivity for CDK9 over other CDKs, particularly the structurally similar CDK2. nih.govacs.org Analysis of CDK2-bound crystal structures suggested that introducing appropriate functional groups at the C5-position of the pyrimidine or on the C4-position of the thiazole (B1198619) moiety could enhance interactions with the CDK9 gatekeeper region and improve selectivity. nih.gov
This strategy led to the design of a series of 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines. nih.gov It was found that substitutions on the pyrimidine core, when combined with a bulky substituted aniline (B41778) moiety, were important for CDK9 potency and selectivity. acs.org For example, replacing a substituent with a bulkier group like 1-(piperazin-1-yl)ethanone was shown to maintain CDK9 potency while increasing selectivity over CDK2, indicating that the corresponding binding region in CDK9 can tolerate larger ring systems. acs.org This iterative process of computational analysis, synthesis, and biological evaluation exemplifies a successful structure-guided design approach to developing specific kinase inhibitors. researchgate.netmdpi.com
Quantum Chemical Calculations
Quantum chemical calculations provide a theoretical framework to understand the electronic structure, reactivity, and stability of molecules. chemijournal.com These methods are widely applied to study complex organic molecules, including heterocyclic compounds like pyrimidine and thiazole derivatives. nih.gov
Density Functional Theory (DFT) is a computational method used to investigate the electronic properties of molecules. nih.gov It is employed to optimize molecular geometries and to calculate various parameters that describe a molecule's stability and reactivity. nih.govmdpi.com For heterocyclic systems similar to this compound, DFT calculations are used to determine key descriptors such as bond dissociation enthalpy, ionization potential, and electron transfer enthalpy to understand their potential mechanisms of action. nih.gov
The B3LYP functional combined with a suitable basis set, such as 6-311G(d,p), is commonly used for these calculations. nih.gov Such studies can provide insights into molecular properties like the molecular electrostatic potential (MEP), which helps in identifying sites for electrophilic and nucleophilic attack. aimspress.com The presence of nitrogen and sulfur atoms in the thiazole and pyrimidine rings suggests potential for various chemical interactions, which can be effectively modeled and understood using DFT. nih.gov
Frontier molecular orbital theory is crucial for explaining the chemical reactivity and kinetic stability of molecules. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comaimspress.com The HOMO is the orbital that has the propensity to donate electrons, while the LUMO is the orbital that can readily accept electrons. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability. aimspress.com A large energy gap suggests high stability and low reactivity, whereas a small energy gap indicates that a molecule is more reactive. chemijournal.com For a series of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives, DFT calculations were used to determine their HOMO-LUMO energy gaps. nih.gov These values provide a theoretical basis for comparing the reactivity among different analogues. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|
| 4a | -5.89 | -2.14 | 3.75 |
| 4b | -5.83 | -2.13 | 3.70 |
| 4c | -5.46 | -2.28 | 3.18 |
| 4d | -5.91 | -2.16 | 3.75 |
| 4e | -5.85 | -2.15 | 3.70 |
| 4f | -5.44 | -2.29 | 3.15 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity and intermolecular interactions. The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue denotes areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.
For this compound and its analogues, MEP analysis can predict reactive sites. researchgate.net In related pyrimidine-triazole structures, the nitrogen atoms on the heterocyclic rings consistently appear as red, electron-rich regions, highlighting their role as primary sites for electrophilic interactions and hydrogen bonding. researchgate.netresearchgate.net
Based on the structure of this compound, a theoretical MEP map would display the following characteristics:
Negative Potential (Red/Yellow) : The most negative regions are expected to be localized around the nitrogen atoms of both the pyrimidine and thiazole rings due to their high electronegativity and the presence of lone pair electrons. The chlorine atom attached to the pyrimidine ring would also contribute significantly to the negative potential, making this area a likely site for interactions with electrophiles or hydrogen bond donors.
Positive Potential (Blue) : The most positive potential would be concentrated around the hydrogen atoms attached to the carbon skeletons of the pyrimidine and thiazole rings. These electron-deficient regions are the probable sites for nucleophilic attack.
This charge distribution is fundamental to understanding how the molecule interacts with biological targets, such as enzyme active sites, where electrostatic complementarity is a key driver of binding affinity and specificity.
X-ray Crystallographic Studies
Determination of Inhibitor-Enzyme Co-Crystal Structures
X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of molecules at atomic resolution, including the precise binding mode of inhibitors within enzyme active sites. While a co-crystal structure for this compound itself is not available in the reviewed literature, extensive crystallographic studies have been conducted on highly similar analogues, particularly 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, which are potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). acs.orgnih.gov
One such key analogue, compound 12u (structures detailed in the final table), has been successfully co-crystallized with both CDK9/cyclin T and CDK2/cyclin A. acs.org The determination of these co-crystal structures provides a detailed atomic-level map of the interactions between the inhibitor and the kinases, which is crucial for understanding the basis of its potency and selectivity. acs.org These studies reveal that the pyrimidine core of the inhibitor acts as a scaffold, forming critical hydrogen bonds with the hinge region of the kinase active site, a common binding pattern for kinase inhibitors. The thiazole and aniline moieties project into adjacent pockets, where they form additional interactions that determine the inhibitor's specificity. acs.orgnih.gov
The table below summarizes representative crystallographic data for a related thiazolyl-pyrimidine compound, providing an example of the typical parameters obtained in such studies. nih.gov
| Parameter | Value |
| Compound | C₂₃H₂₃N₅S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.886 |
| b (Å) | 9.576 |
| c (Å) | 13.531 |
| α (°) ** | 86.590 |
| β (°) | 81.657 |
| γ (°) | 85.926 |
| Volume (ų) ** | 1007.2 |
| Z | 2 |
Insights into Conformational Changes Upon Binding
Analysis of inhibitor-enzyme co-crystal structures provides critical insights into the conformation adopted by the ligand upon binding. For thiazolyl-pyrimidine derivatives, a key structural feature is the dihedral angle between the pyrimidine and thiazole rings. In the unbound state, these rings may have considerable rotational freedom. However, upon binding to a target like CDK9, the inhibitor adopts a specific, low-energy conformation to maximize favorable interactions within the binding pocket.
Crystallographic studies of related compounds reveal that the thiazole and pyrimidine rings are nearly coplanar, with a very small dihedral angle between them. nih.govresearchgate.net For example, in one analogue, this angle was determined to be just 4.02°. nih.govresearchgate.net This planarity is often crucial for effective binding, as it allows the molecule to fit snugly into the typically flat, hydrophobic ATP-binding site of kinases. The aniline ring, in contrast, is often significantly twisted relative to the core scaffold, allowing it to access deeper regions of the active site. nih.govresearchgate.net
Spectroscopic Characterization Methodologies (Non-Quantitative Data)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules. Based on data from closely related thiazole and pyrimidine derivatives, the expected ¹H and ¹³C NMR spectral characteristics for this compound can be predicted. nih.govrsc.orgnih.govaun.edu.eg
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine and thiazole rings.
Pyrimidine Protons: The pyrimidine ring has two protons. The proton at the C5 position (adjacent to the chlorine) and the proton at the C6 position would appear as doublets in the aromatic region, likely between δ 8.0 and 9.0 ppm.
Thiazole Protons: The thiazole ring features two protons. The proton at the C2 position would likely appear as a singlet further downfield, while the proton at the C4 position would also be a singlet in a distinct region of the aromatic spectrum. nih.gov
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the δ 150-170 ppm range. The carbon atom bearing the chlorine (C4) would be significantly affected, as would the carbon attached to the thiazole ring (C2).
Thiazole Carbons: The carbons of the thiazole ring typically appear in the δ 115-155 ppm range.
The following table provides predicted chemical shifts for the core structure of this compound, based on published data for analogous compounds. rsc.orgmdpi.com
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine-H5 | ~ 8.7 (d) | ~ 122.0 |
| Pyrimidine-H6 | ~ 8.9 (d) | ~ 158.0 |
| Thiazole-H2 | ~ 9.2 (s) | ~ 154.0 |
| Thiazole-H4 | ~ 8.5 (s) | ~ 120.0 |
| Pyrimidine-C2 | - | ~ 165.0 |
| Pyrimidine-C4 | - | ~ 162.0 |
| Thiazole-C5 | - | ~ 140.0 |
(s = singlet, d = doublet). Actual values may vary depending on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron impact mass spectrometry (EI-MS) would provide key structural information. sapub.orgresearchgate.net
Molecular Ion Peak (M⁺): The mass spectrum would show a prominent molecular ion peak corresponding to the exact mass of the molecule. A crucial feature would be the presence of an isotopic peak at M+2. nih.gov Due to the natural abundance of the ³⁷Cl isotope, this M+2 peak would have an intensity of approximately one-third of the main M⁺ peak (containing ³⁵Cl), providing definitive evidence for the presence of a single chlorine atom in the molecule. nist.gov
Fragmentation Patterns: The fragmentation of thiazolo[3,2-a]pyrimidines and related structures often begins with the cleavage of the bonds linking the heterocyclic rings or the loss of substituents. sapub.orgresearchgate.net For this compound, likely fragmentation pathways would include:
Loss of a chlorine radical (Cl•) from the molecular ion.
Cleavage of the C-C bond between the pyrimidine and thiazole rings, resulting in fragments corresponding to each individual ring system.
Subsequent fragmentation of the pyrimidine and thiazole ring cations through the loss of small molecules like HCN or acetylene.
These fragmentation patterns provide a "fingerprint" that helps confirm the identity and connectivity of the molecular structure. sapub.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for elucidating the structural features of heterocyclic compounds by identifying their characteristic vibrational frequencies. For this compound and its analogues, IR spectroscopy provides valuable insights into the vibrations of the pyrimidine and thiazole rings, as well as the stretching and bending modes of their various substituents. Analysis of the spectral data from related thiazolo[4,5-d]pyrimidine (B1250722) and thiazolo[3,2-a]pyrimidine derivatives allows for the assignment of key absorption bands.
Detailed research findings from spectroscopic studies of analogous compounds reveal consistent patterns in their IR spectra. For instance, studies on 7-chloro-5-(trifluoromethyl) aun.edu.egmdpi.comthiazolo[4,5-d]pyrimidine derivatives have identified characteristic peaks corresponding to C-F and C=N stretching, and other key functional groups. mdpi.com Similarly, the spectra of various thiazolopyrimidine derivatives confirm the presence of aromatic C-H stretching, carbonyl (C=O) groups, and cyano (CN) groups through their distinct absorption frequencies. aun.edu.eg
The expected IR spectrum of this compound would feature characteristic absorption bands for the C-Cl stretching vibration, typically observed in the 800-600 cm⁻¹ region. The aromatic C-H stretching vibrations of both the pyrimidine and thiazole rings are expected to appear above 3000 cm⁻¹. The complex fingerprint region, below 1600 cm⁻¹, would contain a series of bands corresponding to the ring stretching vibrations of the pyrimidine and thiazole heterocyclic systems, as well as C-H in-plane and out-of-plane bending vibrations.
The tables below summarize the key IR absorption bands observed for several analogues of this compound, providing a reference for the vibrational characteristics of this class of compounds.
Table 1: Infrared (IR) Spectroscopic Data for Thiazolopyrimidine Analogues
| Compound | Observed Vibrational Frequencies (cm⁻¹) | Source |
|---|---|---|
| 3,7-Dioxo-5-phenyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | 3040 (C-H aromatic), 1663, 1655 (C=O), 2204 (C≡N) | aun.edu.eg |
| 3-Methyl-5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile | 3056 (C-H aromatic), 2936 (C-H aliphatic), 1655 (C=O), 2207 (C≡N) | aun.edu.eg |
| 7-chloro-3-(4-fluorophenyl)-5-(trifluoromethyl) aun.edu.egmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | 1711, 1542, 1115, 734 | mdpi.com |
| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro aun.edu.egmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one | 3055 (N-H), 1668 (C=O), 1556, 1166, 732 | mdpi.com |
| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) aun.edu.egmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | 3257 (N-H), 3067 (C-H aromatic), 1593, 1246, 1140 | mdpi.com |
| 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl) aun.edu.egmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione | 3307 (N-H), 2963 (C-H aliphatic), 1701, 1155, 732 | mdpi.com |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,7-Dioxo-5-phenyl-2,3-dihydro-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile |
| 3-Methyl-5-oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile |
| 7-chloro-3-(4-fluorophenyl)-5-(trifluoromethyl) aun.edu.egmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione |
| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro aun.edu.egmdpi.comthiazolo[4,5-d]pyrimidin-7(6H)-one |
| 7-(methylamino)-3-phenyl-5-(trifluoromethyl) aun.edu.egmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione |
| 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl) aun.edu.egmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione |
Concluding Remarks and Future Research Outlook
Current Understanding of 4-Chloro-2-(1,3-thiazol-5-YL)pyrimidine's Academic Research Landscape
A thorough review of the current scientific literature reveals that dedicated research focusing exclusively on This compound (B6272729) is exceptionally sparse. Its academic landscape is not defined by extensive biological or mechanistic studies but rather by its potential as a chemical intermediate. The value of the compound is inferred from the broad pharmacological activities reported for analogous structures. For instance, various thiazolo[4,5-d]pyrimidines, which are fused isosteres of purines, have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.comnih.govnih.gov Similarly, substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target of interest in oncology. nih.govacs.org
The 4-chloropyrimidine (B154816) moiety itself is a well-established precursor in medicinal chemistry, enabling nucleophilic substitution reactions to introduce various functional groups and build molecular complexity. thieme.dechemicalbook.com Therefore, the current understanding of this compound is primarily as a foundational scaffold awaiting systematic exploration, with its potential largely extrapolated from the rich research history of its constituent heterocyclic systems.
Identification of Research Gaps and Untapped Opportunities
The principal research gap concerning this compound is the near-complete absence of its synthesis, characterization, and biological evaluation in published literature. This void presents a significant opportunity for foundational research. Key unanswered questions and untapped areas include:
Validated Synthetic Pathways: While plausible synthetic routes can be proposed, optimized and scalable synthesis protocols for this specific compound have not been reported. Establishing an efficient synthesis is the first critical step to enable any further research.
Physicochemical Characterization: Fundamental data regarding the compound's solubility, stability, crystallinity, and spectroscopic properties are absent.
Chemical Reactivity Profile: A systematic exploration of the reactivity of the 4-chloro substituent is needed. Understanding its susceptibility to nucleophilic displacement with various amines, alcohols, thiols, and carbon nucleophiles is essential for its use as a synthetic intermediate.
Initial Biological Screening: The compound has not been subjected to broad biological screening to identify potential therapeutic areas. Its structural similarity to known kinase inhibitors, for example, suggests that it is a candidate for screening against kinase panels, but no such data exists.
Structural Biology: There are no crystallographic data for the compound or its derivatives, which would be invaluable for understanding its three-dimensional structure and for guiding structure-based drug design.
Prospective Directions for Synthetic Innovation and Derivatization
The future of research on this compound is heavily reliant on synthetic chemistry. The chlorine atom at the pyrimidine (B1678525) C4-position is the linchpin for derivatization, making it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. A forward-looking synthetic program could systematically explore reactions with diverse nucleophiles to generate a library of novel compounds.
Table 1: Prospective Derivatization Strategies for this compound
| Nucleophile Class | Reagent Examples | Potential Product Class | Rationale for Synthesis |
| Amines | Anilines, Benzylamines, Piperazines, Morpholines | 4-Amino-2-(1,3-thiazol-5-yl)pyrimidines | Introduce diverse substituents to probe structure-activity relationships (SAR) for targets like kinases or GPCRs. nih.gov |
| Alcohols/Phenols | Phenols, Aliphatic Alcohols | 4-Alkoxy/Aryloxy-2-(1,3-thiazol-5-yl)pyrimidines | Modulate physicochemical properties such as solubility and lipophilicity; explore ether linkages found in various bioactive molecules. |
| Thiols/Thiophenols | Thiophenols, Alkyl Thiols | 4-(Thioether)-2-(1,3-thiazol-5-yl)pyrimidines | Introduce sulfur-linked moieties known to interact with specific biological targets; investigate metabolic stability. |
| Organometallics | Arylboronic acids, Organozinc reagents | 4-Aryl/Alkyl-2-(1,3-thiazol-5-yl)pyrimidines | Create C-C bonds via cross-coupling reactions (e.g., Suzuki, Negishi) to build more complex carbon skeletons. |
Further innovation could involve modifications to the thiazole (B1198619) ring, although this would likely require de novo synthesis of the entire thiazolyl-pyrimidine scaffold with pre-functionalized thiazole precursors.
Future Avenues in Biological Target Discovery and Mechanistic Elucidation
Given the lack of direct biological data, future research must focus on broad, hypothesis-driven screening campaigns. The structural motifs within this compound and its prospective derivatives suggest several promising avenues for target discovery.
Kinase Inhibition: The 2-aminopyrimidine (B69317) scaffold is a well-known "hinge-binding" motif present in numerous FDA-approved kinase inhibitors. Derivatives of this compound, particularly those with amine substitutions at the C4 position, should be prioritized for screening against panels of cancer-relevant kinases such as CDKs, VEGFR, and EGFR. acs.org
Antimicrobial Activity: Both thiazole and pyrimidine rings are core components of many antimicrobial agents. nih.gov Screening a library of derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial leads.
Immunomodulatory and Anti-inflammatory Roles: Fused thiazolo[4,5-pyrimidines have been explored as immunomodulators and corticotropin-releasing factor (CRF) receptor antagonists. nih.govnih.gov This suggests that derivatives could be evaluated in assays related to inflammation and immune response, such as those measuring cytokine release or targeting enzymes like COX.
Once a lead compound is identified against a specific target, mechanistic elucidation would follow. This would involve detailed enzymatic assays, cell-based signaling pathway analysis, and potentially structural biology studies (co-crystallization) to understand the molecular basis of its activity.
Integration of Advanced Computational and Experimental Approaches for Rational Design
A modern research program on this compound should seamlessly integrate computational and experimental methods to accelerate discovery. This synergistic approach would enable a more rational and resource-efficient exploration of its potential.
Virtual Screening and Target Prediction: In the initial phase, the core scaffold can be used for computational, structure-based virtual screening against libraries of known protein structures (e.g., kinases, GPCRs) to prioritize biological targets. Ligand-based methods, such as pharmacophore modeling based on known active compounds containing similar scaffolds, could also guide target selection.
In Silico Library Design: Before extensive synthesis, a virtual library of derivatives (as outlined in Table 1) can be designed and computationally evaluated. Properties such as predicted binding affinity (molecular docking), drug-likeness (e.g., Lipinski's Rule of Five), and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters can be calculated to prioritize the most promising candidates for synthesis.
Iterative Design-Synthesize-Test Cycles: The most promising compounds identified computationally would be synthesized. The experimental biological data obtained from in vitro screening would then be used to refine the computational models. This iterative cycle, where experimental results inform the next round of computational design, is a powerful strategy for rapidly optimizing potency and selectivity while improving pharmacokinetic properties. This integrated approach ensures that synthetic efforts are focused on compounds with the highest probability of success.
By pursuing these future research directions, the scientific community can unlock the potential of this compound, transforming it from a molecule of hypothetical value into a well-characterized scaffold for the development of novel therapeutics or functional materials.
Q & A
Q. What statistical approaches minimize experimental runs while maximizing data robustness?
Q. How can conflicting cytotoxicity data across cell lines be reconciled?
- Methodology : Profile the compound’s uptake via LC-MS/MS in different cell models. Correlate cytotoxicity with expression levels of putative targets (e.g., Western blot for kinase proteins) .
Applications in Interdisciplinary Research
Q. What methodologies enable its use in photodynamic therapy (PDT) or fluorescence imaging?
- Methodology : Modify the pyrimidine core with fluorophores (e.g., BODIPY) via Sonogashira coupling. Evaluate singlet oxygen generation using SOSG assays and image cellular uptake via confocal microscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
